N-(methylcarbamothioyl)-N'-(4-methylphenyl)benzenecarboximidamide
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Overview
Description
1-(4-Methylphenyl)-2-phenyl-5-methyl-1,3,5-triaza-1-pentene-4-thione is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2-phenyl-5-methyl-1,3,5-triaza-1-pentene-4-thione typically involves the reaction of 4-methylbenzaldehyde, phenylhydrazine, and thiourea under acidic conditions. The reaction is carried out in ethanol as a solvent, with concentrated hydrochloric acid as a catalyst. The mixture is refluxed for several hours to yield the desired product. The crude product is then purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-2-phenyl-5-methyl-1,3,5-triaza-1-pentene-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-2-phenyl-5-methyl-1,3,5-triaza-1-pentene-4-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, due to its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-phenyl-5-methyl-1,3,5-triaza-1-pentene-4-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and ultimately causing cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2-phenyl-1,3,5-triaza-1-pentene-4-thione: Similar structure but lacks the methyl group on the triazine ring.
1-(4-Methylphenyl)-2-phenyl-1,3,5-triaza-1-pentene-4-oxide: Contains an oxygen atom instead of a sulfur atom.
Uniqueness
1-(4-Methylphenyl)-2-phenyl-5-methyl-1,3,5-triaza-1-pentene-4-thione is unique due to the presence of both a triazine ring and a thiol group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3S |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(3Z)-1-methyl-3-[(4-methylanilino)-phenylmethylidene]thiourea |
InChI |
InChI=1S/C16H17N3S/c1-12-8-10-14(11-9-12)18-15(19-16(20)17-2)13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,17,18,19,20) |
InChI Key |
ZXOVWKOWNPZRJA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N\C(=S)NC)/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC(=S)NC)C2=CC=CC=C2 |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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